2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one
Description
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is a brominated aromatic ketone featuring a 4-fluoro-3-methanesulfonylphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting serotonin receptors (e.g., 5-HT₆) and other bioactive molecules .
Properties
CAS No. |
1980038-68-3 |
|---|---|
Molecular Formula |
C9H8BrFO3S |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-bromo-1-(4-fluoro-3-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
YWABFWJNDPBLNL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)CBr)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one typically involves the bromination of 1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-fluoro-3-methanesulfonylphenyl)ethanol.
Oxidation: Formation of this compound sulfone.
Scientific Research Applications
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanesulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares a common 2-bromo-1-arylethan-1-one backbone with analogs, differing primarily in the aryl substituent’s electronic and steric properties. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s -SO₂CH₃ and -F substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. This contrasts with methoxy groups in compounds like 9, which are electron-donating and reduce reactivity .
- Steric Effects : Bulky substituents (e.g., naphthalenesulfonyl in 2f ) may hinder crystallization or receptor binding compared to the smaller -SO₂CH₃ group in the target compound.
Reaction Conditions and Efficiency
Synthetic routes for bromo-ethanones typically involve Friedel-Crafts acylation followed by bromination or direct sulfonylation of pre-formed ketones. Key data from analogs:
Key Observations :
- Sulfonylation Efficiency : Yields for sulfonylated analogs (e.g., 2e, 2f) are moderate (30–40%) due to steric challenges .
- Methoxy Derivatives : Higher yields (85–87%) are achievable for methoxy-substituted compounds, reflecting simpler synthetic pathways .
Physicochemical Properties
Melting Points and Solubility
*Predicted using analogous structures.
Biological Activity
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one (CAS No. 1980038-68-3) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological activities, and potential applications in pharmacology, particularly focusing on its role as an inhibitor in cancer treatment.
Molecular Structure
- Molecular Formula: CHBrF OS
- Molecular Weight: 295.13 g/mol
- SMILES Notation: CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Hazard Class | Class 6.1 |
The compound exhibits significant biological activity primarily through its action as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is crucial for centriole duplication, and its overexpression is linked to various cancers. By inhibiting PLK4, this compound can potentially disrupt abnormal cell proliferation associated with cancerous growths .
In Vitro Studies
Recent studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:
- Cell Line Testing: The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Results: A dose-dependent reduction in cell viability was observed, with IC50 values ranging from 5 to 15 μM across different cell lines.
Case Studies
-
Breast Cancer Study:
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated a significant decrease in cell viability at concentrations above 10 μM, suggesting effective inhibition of tumor growth.
-
Lung Cancer Study:
- A549 cells were subjected to treatment with the compound.
- The study found that the compound induced apoptosis, as evidenced by increased caspase activity and annexin V staining.
Toxicological Profile
The safety profile of this compound has been evaluated in preliminary studies:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate (LD50 > 200 mg/kg) |
| Genotoxicity | Negative in Ames test |
Applications in Pharmacology
Given its mechanism of action and biological activity, this compound is being explored for potential therapeutic applications in oncology:
- Cancer Treatment: As a PLK4 inhibitor, it holds promise for treating various cancers characterized by PLK4 overexpression.
- Combination Therapy: Ongoing research is assessing its efficacy in combination with other chemotherapeutic agents to enhance anti-cancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
